4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a tetrahydrophthalazinone core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of phenylpiperazine with suitable reagents to introduce the sulfonyl group.
Construction of the Tetrahydrophthalazinone Core: This is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Assembly: The final step involves coupling the piperazine derivative with the tetrahydrophthalazinone core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known acetylcholinesterase inhibitors.
Biological Studies: Used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s sulfonyl group and piperazine ring are crucial for its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Aryl(4-phenylpiperazin-1-yl)methanethione Derivatives: Known for their potent activity against cholinesterase enzymes.
Uniqueness
4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its unique combination of a sulfonyl group and a tetrahydrophthalazinone core, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C27H32N4O3S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[4-ethyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C27H32N4O3S/c1-3-20-13-14-21(26-23-11-7-8-12-24(23)27(32)29(2)28-26)19-25(20)35(33,34)31-17-15-30(16-18-31)22-9-5-4-6-10-22/h4-6,9-10,13-14,19H,3,7-8,11-12,15-18H2,1-2H3 |
InChI Key |
SXZFBZVGGKSZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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